![molecular formula C12H11ClN4O2S B12841834 N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is a complex organic compound that features a pyridine ring, a benzenesulfonohydrazide moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzenesulfonohydrazides.
Scientific Research Applications
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N’-(imino(pyridin-4-yl)methyl)benzenesulfonohydrazide
- 2-Chloro-N’-(imino(pyridin-3-yl)methyl)benzenesulfonohydrazide
- 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonamide
Uniqueness
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro substituent and the pyridine ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11ClN4O2S |
|---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
N'-[(2-chlorophenyl)sulfonylamino]pyridine-2-carboximidamide |
InChI |
InChI=1S/C12H11ClN4O2S/c13-9-5-1-2-7-11(9)20(18,19)17-16-12(14)10-6-3-4-8-15-10/h1-8,17H,(H2,14,16) |
InChI Key |
HJLKOHBJDVNHLV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N/N=C(/C2=CC=CC=N2)\N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NN=C(C2=CC=CC=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


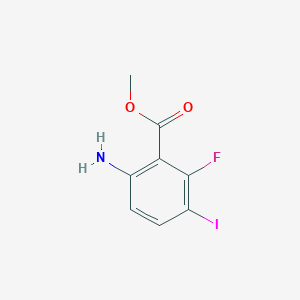
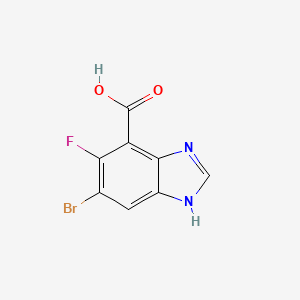
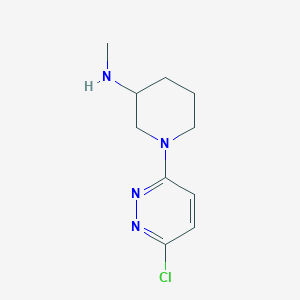
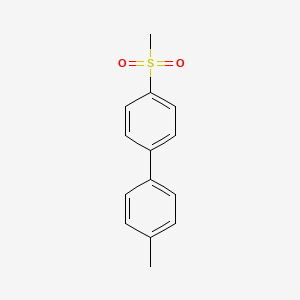

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
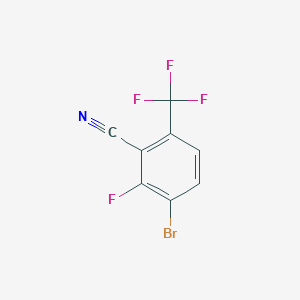
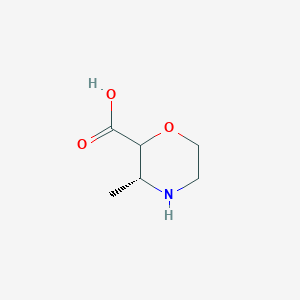
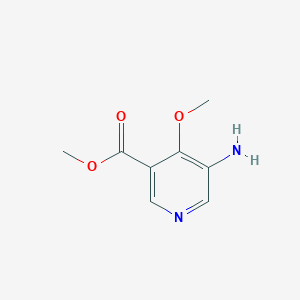
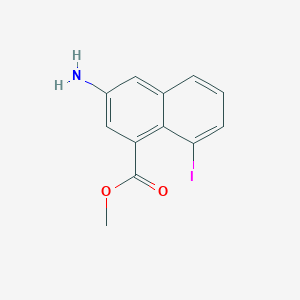
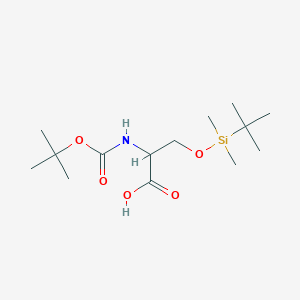
![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12841804.png)


